(2r)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide
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Overview
Description
(2r)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a methyl group, and a phenylethyl group attached to a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of amino acids as starting materials, which are then subjected to a series of chemical reactions including amination, methylation, and amidation. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenylethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted butanamides.
Scientific Research Applications
(2r)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2r)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2r)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide include:
- (2r)-2-Amino-3-methyl-N-(1-phenylethyl)propanamide
- (2r)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2R)-2-amino-3-methyl-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10?,12-/m1/s1 |
InChI Key |
IBMJEJFJDQFSCM-TVKKRMFBSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)NC(C)C1=CC=CC=C1)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
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